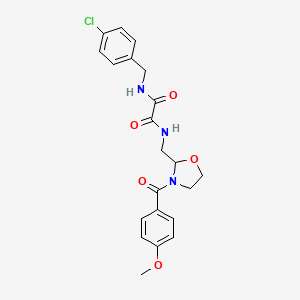

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biochemistry.

Scientific Research Applications

Antibacterial Efficacy and Applications

Linezolid has been extensively studied for its antibacterial efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Research demonstrates its effectiveness in treating nosocomial pneumonia, skin and soft tissue infections, and pulmonary tuberculosis, providing a valuable option for treating drug-resistant bacterial infections.

Nosocomial Pneumonia : A randomized, double-blind, multicenter study compared the efficacy, safety, and tolerability of linezolid with vancomycin, showing equivalent clinical and microbiological success rates in treating nosocomial pneumonia caused by gram-positive bacteria (Rubinstein et al., 2001).

Skin and Soft Tissue Infections : Research comparing linezolid to vancomycin for treating methicillin-resistant Staphylococcus aureus infections found no statistical difference in clinical cure rates or microbiological success rates, emphasizing linezolid's role in treating complex skin and soft tissue infections (Stevens et al., 2002).

Pulmonary Tuberculosis : Linezolid has shown promising activity against Mycobacterium tuberculosis, including modest early bactericidal activity. Its application in pulmonary tuberculosis, especially drug-resistant forms, highlights its potential beyond typical gram-positive infections (Dietze et al., 2008).

Safety and Tolerability

Despite its efficacy, linezolid's use is limited by safety concerns, including the potential for inducing lactic acidosis, peripheral and optic neuropathy, and myelosuppression during prolonged treatment. These adverse effects underscore the importance of monitoring during linezolid therapy.

Lactic Acidosis and Peripheral Neuropathy : Studies have documented cases of lactic acidosis and peripheral neuropathy associated with prolonged linezolid use, indicating the need for caution and monitoring when prescribing this medication for extended periods (Palenzuela et al., 2005).

Tolerability and Adverse Effects : Research into the tolerability and adverse effects of linezolid, including hematological effects like thrombocytopenia and pancytopenia, further illustrates the drug's complex safety profile, particularly in the treatment of resistant pulmonary tuberculosis and other severe infections (Garg et al., 2016).

properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O5/c1-29-17-8-4-15(5-9-17)21(28)25-10-11-30-18(25)13-24-20(27)19(26)23-12-14-2-6-16(22)7-3-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDLXWREUVYOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorobenzyl)-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)

![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)

![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)

![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)

![N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738851.png)

![methyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2738853.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)